molecular formula C17H25BO4 B153201 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 903895-48-7

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B153201
CAS No.: 903895-48-7
M. Wt: 304.2 g/mol
InChI Key: VOLNBIZKQGSQMP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C17H25BO4 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Characterization

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives are utilized as intermediates in synthesizing various compounds. The molecular structures of these compounds are confirmed through spectroscopic methods (FTIR, NMR) and mass spectrometry. X-ray diffraction provides detailed crystallographic and conformational analyses. Density Functional Theory (DFT) is employed to calculate the molecular structures, comparing them with X-ray diffraction values to ensure accuracy. The electrostatic potential and frontier molecular orbitals of these compounds are also investigated, revealing significant physicochemical properties (Huang et al., 2021) (Ye et al., 2021).

Nanoparticle Synthesis and Properties

These compounds are integral in synthesizing nanoparticles with distinct properties. For instance, they are used to initiate Suzuki-Miyaura chain growth polymerization, resulting in heterodisubstituted polyfluorenes with specific molecular weights and narrow molecular weight distribution. These polymers form stable nanoparticles in water, exhibiting bright fluorescence emissions with quantum yields up to Φ = 84%, which can be tuned to longer wavelengths by energy transfer (Fischer et al., 2013).

Analytical and Sensory Applications

Anionic water-soluble conjugated polymers containing this compound units are synthesized for protein detection and quantification. These polymers utilize aggregation-induced fluorescence change for sensing proteins. Their carboxylate groups and π-electron delocalized optically active backbone make them suitable for multicolor protein sensing and quantification, providing a simple and effective method for these applications (Yu et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3-(T-BUTOXYCARBONYL)PHENYLBORONIC ACID PINACOL ESTER, is a boronic ester . Boronic esters are highly valuable building blocks in organic synthesis

Mode of Action

The compound is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . It undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds . The reaction involves the coupling of a boronic ester with an aryl or vinyl halide or triflate using a palladium catalyst .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the ph, which strongly influences the rate of the reaction .

Result of Action

The result of the compound’s action is the formation of biaryl compounds through the Suzuki–Miyaura cross-coupling reaction . These biaryl compounds are important in various fields, including medicinal chemistry, agrochemicals, and materials science .

Action Environment

The action of the compound is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the environment . The reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-9-8-10-13(11-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLNBIZKQGSQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396888
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903895-48-7
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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